N-Phenylacetylphenylalanine

Catalog No.
S537591
CAS No.
738-75-0
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenylacetylphenylalanine

CAS Number

738-75-0

Product Name

N-Phenylacetylphenylalanine

IUPAC Name

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

LIIPHJDKZNTNII-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

N-phenylacetyl-L-phenylalanine, N-phenylacetylphenylalanine, N-phenylacetylphenylalanine, (D)-isomer

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2

The exact mass of the compound N-Phenylacetylphenylalanine is 283.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biomarker Potential

Studies have detected N-PhAc-Phe in certain foods, including duck, chicken, and pork []. This has led to the exploration of N-PhAc-Phe as a potential biomarker for the consumption of these animal products []. Biomarkers are measurable substances that indicate the presence of a specific biological condition or the consumption of a particular substance.

N-Phenylacetylphenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a phenylacetyl group attached to its nitrogen atom. This compound is notable for its structural complexity and potential biological activities, particularly in the context of medicinal chemistry. The molecular formula for N-phenylacetylphenylalanine is C16H17NO3, and it has a molecular weight of 273.31 g/mol. The compound is often studied for its interactions with various biological targets, including opioid receptors, which may contribute to its analgesic properties .

Typical of amino acids and their derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be facilitated by various catalysts or conditions such as microwave irradiation .
  • Acylation: The amine group can undergo acylation reactions, forming amides or other derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of phenethylamine derivatives.

These reactions are significant for synthesizing analogs with modified pharmacological profiles.

N-Phenylacetylphenylalanine exhibits notable biological activity, particularly as an opioid analgesic. Its mechanism involves selective agonist activity at the μ-opioid receptor, contributing to pain management applications. Research indicates that this compound may have enhanced efficacy compared to other analgesics due to its unique structural features that influence receptor binding and activation . Additionally, studies have shown that derivatives of N-phenylacetylphenylalanine can modulate metabolic pathways involving phenylacetate and phenylacetyl-CoA, suggesting broader implications in metabolic regulation .

The synthesis of N-phenylacetylphenylalanine can be achieved through various methods:

  • Direct Acylation: The most straightforward method involves the acylation of phenylalanine with phenylacetyl chloride under basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields while minimizing by-products, making it an efficient approach for synthesizing N-phenylacetylphenylalanine .
  • Solid-Phase Synthesis: This technique allows for the sequential addition of amino acid residues on a solid support, facilitating the formation of complex peptides that include N-phenylacetylphenylalanine.

These methods highlight the versatility in synthesizing this compound for research and therapeutic applications.

N-Phenylacetylphenylalanine has several applications:

  • Analgesic Development: Due to its interaction with opioid receptors, it is explored as a potential candidate for developing new pain management therapies.
  • Biochemical Research: It serves as a model compound in studies investigating amino acid modifications and their effects on protein function.
  • Drug Design: Its structural properties make it a valuable template for designing new compounds with improved pharmacological profiles.

Studies on N-phenylacetylphenylalanine have focused on its interactions with various biological systems:

  • Receptor Binding Studies: Research has demonstrated its binding affinity to μ-opioid receptors, indicating potential therapeutic uses in pain relief .
  • Metabolic Pathway Analysis: Investigations into its metabolism reveal pathways involving phenylacetate and phenylacetyl-CoA, suggesting roles in metabolic regulation and detoxification processes .
  • Enzyme Interactions: The compound may influence enzymatic pathways related to glutamine metabolism through its action as an acyclic substrate .

N-Phenylacetylphenylalanine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-Acetyl-L-phenylalanineAcetyl group on nitrogenModerate analgesic properties
PhenethylamineSimple amine structureNeurotransmitter activity
N-(4-hydroxyphenethyl)glycineHydroxy group additionAntioxidant properties
4-Azido-L-phenylalanineAzido group additionPotential explosive characteristics

N-Phenylacetylphenylalanine is unique due to its dual aromatic character and specific interactions with opioid receptors, distinguishing it from simpler analogs like phenethylamine and providing a more complex pharmacological profile.

The origins of N-Phenylacetylphenylalanine trace back to mid-20th-century investigations into amino acid derivatives and their metabolic roles. While phenylalanine itself was first isolated in 1879, the synthesis of its acylated forms gained traction in the 1960s alongside advancements in peptide chemistry. Early work on penicillin biosynthesis revealed that Penicillium chrysogenum metabolizes phenylalanine into phenylacetate, a precursor for penicillin G. This discovery highlighted the potential of phenylalanine derivatives in industrial and biomedical applications.

N-Phenylacetylphenylalanine was first synthesized through methods involving the activation of phenylacetic acid’s carboxyl group, enabling its conjugation with phenylalanine. The compound’s structural characterization, including its molecular formula (C~17~H~17~NO~3~) and stereochemical configuration, was later confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Its role as a metabolic intermediate in microbial systems, particularly in pathways linked to aromatic compound synthesis, further solidified its biochemical relevance.

Classification as an N-Acyl Amino Acid

N-Phenylacetylphenylalanine belongs to the N-acyl amino acid (NAAA) family, characterized by an amide bond linking a fatty acid or aromatic acyl group to an amino acid. Structurally, it features a phenylacetyl moiety attached to the α-amino group of L-phenylalanine, forming a biaromatic system. This classification aligns it with signaling molecules such as N-arachidonoyl glycine and N-oleoyl serine, which modulate G-protein-coupled receptors and ion channels.

Table 1: Key Structural and Physical Properties of N-Phenylacetylphenylalanine

PropertyValue
Molecular FormulaC~17~H~17~NO~3~
Molecular Weight283.32 g/mol
CAS Registry Number738-75-0
SolubilityModerately soluble in polar organic solvents (e.g., DMSO, methanol)
Melting Point198–202°C
Optical Rotation ([α]^25^)-25.6° (c = 1, methanol)

Data sourced from PubChem, HMDB, and synthetic studies.

The compound’s amphiphilic nature, derived from its hydrophobic aromatic groups and hydrophilic carboxylate, enables interactions with biological membranes and proteins. This duality underpins its utility in probing lipid-protein interactions and enzyme kinetics.

Significance in Biochemical Research

N-Phenylacetylphenylalanine has been instrumental in multiple research domains:

  • Metabolic Pathway Analysis: Studies on Penicillium chrysogenum demonstrated its role in phenylacetate production, a critical step in penicillin biosynthesis. Tracer experiments using labeled phenylalanine revealed its conversion into phenylpyruvate and subsequent oxidation to phenylacetate.
  • Therapeutic Development: PAP has shown promise in modulating metabolic disorders. Research indicates its potential in sickle cell disease by influencing hemoglobin polymerization. Additionally, N-acyl amino acids like PAP are explored for their anti-inflammatory and neuroprotective properties.
  • Enzyme Substrate Studies: The compound serves as a substrate for peptidases and acyltransferases, aiding in the characterization of enzymes such as cytosolic nonspecific dipeptidase 2 (CNDP2).

Table 2: Synthetic Routes for N-Phenylacetylphenylalanine

MethodKey StepsYield (%)Reference
Carbodiimide-Mediated CouplingActivation of phenylacetic acid with EDC, followed by amine coupling78
Mixed Anhydride SynthesisReaction of phenylacetic acid chloride with phenylalanine in basic media65
Enzymatic ConjugationUse of lipases or peptidases to catalyze amide bond formation52

Current State of Knowledge and Research Gaps

Despite progress, critical gaps remain in understanding N-Phenylacetylphenylalanine’s biological roles:

  • Biosynthetic Pathways: While microbial synthesis routes are well-documented, mammalian metabolic pathways involving PAP are poorly characterized. Its presence in human tissues, such as the liver and kidney, suggests endogenous production, but the enzymes responsible remain unidentified.
  • Receptor Interactions: Unlike other NAAAs (e.g., N-arachidonoyl glycine), PAP’s targets are unclear. Preliminary studies suggest interactions with transient receptor potential (TRP) channels, but validation is needed.
  • Therapeutic Mechanisms: Although PAP shows potential in sickle cell disease, its exact mechanism—whether through direct hemoglobin modulation or indirect metabolic effects—requires elucidation.

Recent advances in metabolomics and structural biology offer avenues to address these gaps. For instance, molecular docking simulations could identify binding partners, while isotope-labeling studies may trace its metabolic fate in vivo.

N-Phenylacetylphenylalanine exhibits a complex two-dimensional molecular architecture characterized by its molecular formula C₁₇H₁₇NO₃ and molecular weight of 283.32 g/mol [1] [2]. The compound's IUPAC name, (2S)-3-phenyl-2-(2-phenylacetamido)propanoic acid, precisely describes its structural composition [1] [3]. The molecule possesses a linear arrangement consisting of a phenylacetyl group connected via an amide bond to the amino group of L-phenylalanine, while preserving the carboxylic acid functionality [1] [3].

The two-dimensional structure reveals several key structural features. The central backbone follows the pattern Ph-CH₂-CO-NH-CH(CH₂-Ph)-COOH, where Ph represents phenyl groups [1] [3]. This arrangement creates a molecule with two distinct aromatic systems: one from the phenylacetyl moiety and another from the phenylalanine side chain [1] [3]. The canonical SMILES representation OC(=O)C@HNC(=O)CC1=CC=CC=C1 clearly indicates the connectivity and stereochemistry of the molecule [3] [4].

The compound's InChI identifier provides detailed structural information: InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 [1] [3]. This identifier confirms the presence of 17 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms, with specific stereochemical information encoded in the /t15-/m0/s1 portion [1] [3].

Three-Dimensional Conformational Analysis

The three-dimensional conformational behavior of N-Phenylacetylphenylalanine demonstrates significant complexity due to the presence of multiple rotatable bonds and aromatic systems. Computational studies on related N-acyl phenylalanine derivatives indicate that the molecule adopts preferentially extended conformations similar to those found in antiparallel β-pleated sheet structures [5] [6].

The backbone conformation is characterized by dihedral angles that fall within the extended region of the Ramachandran plot [6]. Studies on N-acetyl phenylalanine derivatives show that the φ and ψ torsion angles typically adopt values consistent with extended conformations, with φ angles around -174.5° and ψ angles around 105.5°, placing the molecule in the β₂ class of observed statistical distributions for aromatic residues [6] [7].

The side chain conformation exhibits considerable flexibility around the χ₁ dihedral angle, allowing for multiple conformational states [5] [8]. Research on phenylalanine derivatives indicates that three main conformers are typically observed: βLanti, γLgauche+, and γLgauche- conformations [5]. These conformational states differ in their relative energies by small amounts (typically 0.14-0.67 kcal/mol), indicating that multiple conformers can coexist under physiological conditions [5].

The phenyl rings in N-Phenylacetylphenylalanine can adopt various orientations relative to the backbone. Crystallographic studies of related compounds show that aromatic rings tend to orient perpendicular to the backbone plane to minimize steric interactions [6] [7]. The presence of two phenyl groups introduces the possibility of π-π stacking interactions, which can influence the overall molecular conformation and intermolecular interactions [6].

Stereochemical Properties and Chirality

N-Phenylacetylphenylalanine possesses one chiral center located at the α-carbon (C2) of the phenylalanine residue, which maintains the S configuration inherited from L-phenylalanine [1] [3] [9]. This stereochemical arrangement is crucial for the compound's biological activity and molecular recognition properties.

The absolute configuration is designated as (2S), indicating that when the molecule is viewed along the C-H bond of the chiral carbon, the priority groups (based on Cahn-Ingold-Prelog rules) are arranged in a counterclockwise direction [1] [3]. The CAS registry number 738-75-0 specifically refers to the L-form (S-configuration) of the compound [1] [2].

The compound exhibits optical activity due to its chiral center, showing specific rotation when plane-polarized light passes through solutions of the compound [9]. The presence of chirality also means that an enantiomer exists with R configuration, which would have different biological and pharmacological properties [9] [10]. The D-form of N-phenylacetylphenylalanine has been documented with CAS number 54076-39-0 [10].

Enantioselectivity studies on related phenylacetylphenylalanine compounds demonstrate that enzymes such as penicillin amidase show strong preference for specific stereoisomers, with selectivity ratios (E) exceeding 100 for hydrolysis reactions and reaching values of 460-500 for condensation reactions [9]. This high enantioselectivity underscores the importance of the S configuration for biological recognition and activity.

Functional Groups and Reactive Sites

N-Phenylacetylphenylalanine contains several distinct functional groups that contribute to its chemical reactivity and biological properties. The primary functional groups include a terminal carboxylic acid, a secondary amide linkage, and two aromatic systems [1] [3].

The carboxylic acid group (-COOH) at the C-terminus provides acidic properties with a pKa value typical of amino acid carboxyl groups (approximately 2-3) [11]. This group can undergo typical carboxylic acid reactions including salt formation, esterification, and amide bond formation [11]. The ionizable nature of this group affects the compound's solubility and interaction with biological systems.

The secondary amide bond connecting the phenylacetyl group to the phenylalanine backbone represents a critical structural feature [12]. This amide linkage exhibits restricted rotation due to partial double-bond character, preferentially adopting a trans configuration [6] [7]. The amide group serves as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling extensive intermolecular interactions that stabilize crystal structures and influence biological activity [6].

The two aromatic systems present distinct reactive sites. The phenyl ring from the phenylalanine side chain and the phenyl ring from the phenylacetyl group both participate in π-π interactions and hydrophobic associations [13]. These aromatic systems can undergo electrophilic aromatic substitution reactions and contribute significantly to the compound's lipophilicity and membrane interactions.

The methylene bridges (-CH₂-) provide conformational flexibility and serve as potential sites for oxidative metabolism [11]. The α-carbon adjacent to the carboxyl group represents the chiral center and can participate in stereochemical transformations under specific conditions [9].

Structural Relationship to L-Phenylalanine

N-Phenylacetylphenylalanine maintains a direct structural relationship to its parent amino acid, L-phenylalanine, through selective modification of the amino group while preserving the core structural features [1] [3] [11]. The transformation from L-phenylalanine to N-Phenylacetylphenylalanine involves N-acylation with phenylacetic acid, creating an amide bond between the amino group of phenylalanine and the carboxyl group of phenylacetic acid [11].

The fundamental α-amino acid structure of L-phenylalanine (H₂N-CH(CH₂-Ph)-COOH) is preserved in the derivative, with the primary modification being the replacement of the free amino group with an N-phenylacetyl group [11] [14]. This modification converts the zwitterionic character of the parent amino acid into a compound with different ionization properties, as the basic amino group is no longer available for protonation [11].

The stereochemistry at the α-carbon remains unchanged during the acylation reaction, maintaining the S configuration characteristic of L-amino acids [11]. This stereochemical preservation is crucial for maintaining biological recognition by enzymes and receptors that have evolved to interact with L-amino acid substrates [9].

The benzyl side chain (-CH₂-C₆H₅) of the phenylalanine residue remains completely unaltered in the derivative [11]. This conservation ensures that the hydrophobic and aromatic interaction properties contributed by the phenylalanine side chain are maintained in the N-acylated product.

The carboxylic acid functionality also remains unchanged, preserving the acidic properties and the ability to form ionic interactions [11]. This conservation allows N-Phenylacetylphenylalanine to retain some of the biological properties of amino acids while acquiring new characteristics imparted by the phenylacetyl modification.

The introduction of the phenylacetyl group significantly alters the compound's physicochemical properties compared to L-phenylalanine [11]. The increased molecular weight (283.32 g/mol vs 165.19 g/mol for phenylalanine) and the additional aromatic system enhance lipophilicity and modify membrane permeability characteristics [11]. The N-acylation also eliminates the amino acid's ability to participate in peptide bond formation through its amino group, converting it from a building block for protein synthesis to a terminal amino acid derivative.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.9

Exact Mass

283.1208

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

738-75-0

Wikipedia

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid

Dates

Last modified: 08-15-2023
1: Votano JR, Altman J, Wilchek M, Gorecki M, Rich A. Potential use of biaromatic L-phenylalanyl derivatives as therapeutic agents in the treatment of sickle cell disease. Proc Natl Acad Sci U S A. 1984 May;81(10):3190-4. PubMed PMID: 6587344; PubMed Central PMCID: PMC345247.

Explore Compound Types